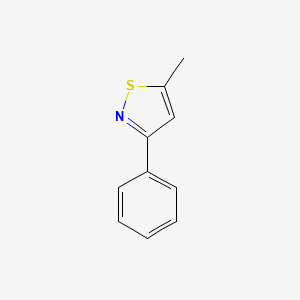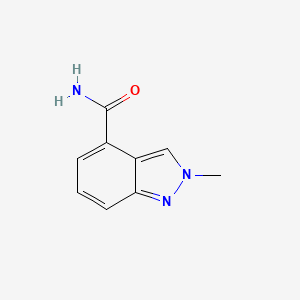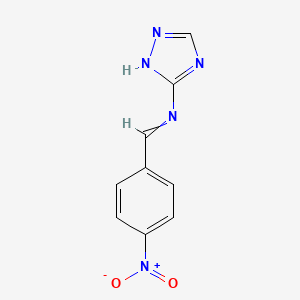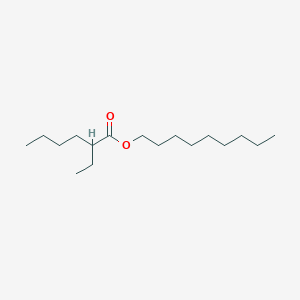
2,3,5-Trichloro-6-methoxypyrazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3,5-Trichloro-6-methoxypyrazine is a chemical compound belonging to the pyrazine family Pyrazines are a class of organic compounds characterized by a six-membered aromatic ring containing two nitrogen atoms at the 1,4-positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,3,5-Trichloro-6-methoxypyrazine typically involves the chlorination of 6-methoxypyrazine. One common method includes the use of chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is carried out under controlled conditions to ensure selective chlorination at the 2, 3, and 5 positions.
Industrial Production Methods: Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, including temperature, pressure, and reactant concentrations, to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2,3,5-Trichloro-6-methoxypyrazine can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or acids.
Reduction Reactions: The compound can be reduced to remove chlorine atoms or modify the pyrazine ring.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products:
Substitution: Formation of amine or thiol derivatives.
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of partially or fully dechlorinated pyrazine derivatives.
Aplicaciones Científicas De Investigación
2,3,5-Trichloro-6-methoxypyrazine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with specific biological targets.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2,3,5-Trichloro-6-methoxypyrazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chlorine atoms and methoxy group contribute to its binding affinity and specificity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
Comparación Con Compuestos Similares
2,3,5-Trichloropyrazine: Lacks the methoxy group, resulting in different chemical properties and reactivity.
2,3,6-Trichloro-5-methoxypyrazine: Similar structure but different chlorine atom positions, leading to variations in reactivity and applications.
2,5-Dimethyl-3-methoxypyrazine: Contains methyl groups instead of chlorine atoms, significantly altering its chemical behavior and uses.
Uniqueness: 2,3,5-Trichloro-6-methoxypyrazine is unique due to its specific substitution pattern, which imparts distinct chemical properties and potential applications. Its combination of chlorine atoms and a methoxy group makes it a versatile compound for various chemical reactions and research applications.
Propiedades
Fórmula molecular |
C5H3Cl3N2O |
|---|---|
Peso molecular |
213.44 g/mol |
Nombre IUPAC |
2,3,5-trichloro-6-methoxypyrazine |
InChI |
InChI=1S/C5H3Cl3N2O/c1-11-5-4(8)9-2(6)3(7)10-5/h1H3 |
Clave InChI |
DEIBKEMKPMWMGT-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(N=C(C(=N1)Cl)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-methylphenoxy)-N'-[(E)-phenylmethylidene]acetohydrazide](/img/structure/B11715174.png)


![(9S)-1-ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-ol](/img/structure/B11715186.png)
![N-{[(1R,2R,4S)-4-(hydrazinecarbonyl)-2-hydroxycyclopentyl]methyl}acetamide](/img/structure/B11715194.png)



![4,4'-[Benzene-1,4-diylbis(carbonylimino)]bis(3-nitrobenzoic acid)](/img/structure/B11715219.png)
![(2E,5E)-2-(Hydroxyimino)-5-[(4-nitrophenyl)methylidene]-1,3-thiazolidin-4-one](/img/structure/B11715227.png)



